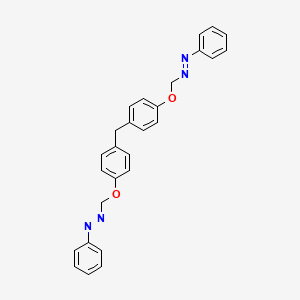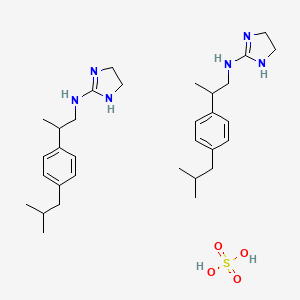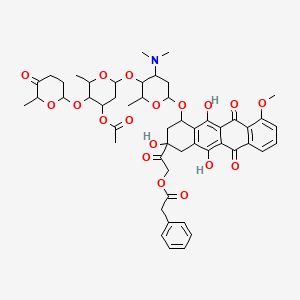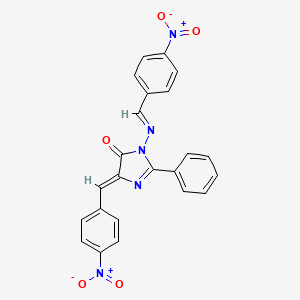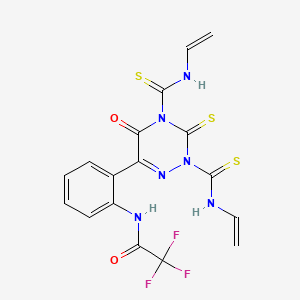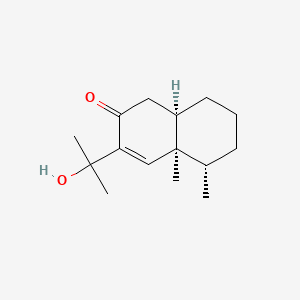
Petasitolone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Petasitolone is a sesquiterpene compound isolated from the plant Petasites japonicus Maxim. It has been identified as 8-oxo-11-hydroxy-Δ6(7)-eremophilene . This compound is part of the eremophilane family of sesquiterpenes, which are known for their diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The total synthesis of petasitolone has been accomplished through a series of chemical reactions. The key step in this synthesis is the Lewis acid-catalyzed Diels-Alder addition of 2-carbomethoxy-2-cyclohexenone to a diene . This cycloaddition reaction facilitates the rapid construction of the parent ring system of this compound and allows excellent control of the required stereochemistry.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis typically involves standard organic synthesis techniques, including the use of Lewis acids and Diels-Alder reactions. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Petasitolone undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of more oxidized derivatives, while reduction can yield more reduced forms of the compound.
Applications De Recherche Scientifique
Petasitolone has been studied for its cytotoxic activities against cancer stem cells . It has shown potential in inhibiting the growth of various cancer cell lines, including human astrocytoma and breast cancer cells. Additionally, this compound and its derivatives have been investigated for their potential use in developing new cancer treatments and cancer prevention agents.
Mécanisme D'action
The mechanism of action of petasitolone involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is believed that this compound exerts its effects by modulating signaling pathways involved in cell growth and apoptosis. This modulation can lead to the inhibition of cancer cell proliferation and induction of cell death.
Comparaison Avec Des Composés Similaires
Petasitolone is part of the eremophilane family of sesquiterpenes, which includes compounds such as fukinone and eremophilenolide . Compared to these similar compounds, this compound is unique due to its specific chemical structure and biological activities. For instance, while fukinone and eremophilenolide also exhibit cytotoxic activities, this compound has shown distinct efficacy against certain cancer cell lines.
List of Similar Compounds
- Fukinone
- Eremophilenolide
- Petasitesterpenes I-VI
Propriétés
Numéro CAS |
35124-22-2 |
|---|---|
Formule moléculaire |
C15H24O2 |
Poids moléculaire |
236.35 g/mol |
Nom IUPAC |
(4aR,5S,8aR)-3-(2-hydroxypropan-2-yl)-4a,5-dimethyl-1,5,6,7,8,8a-hexahydronaphthalen-2-one |
InChI |
InChI=1S/C15H24O2/c1-10-6-5-7-11-8-13(16)12(14(2,3)17)9-15(10,11)4/h9-11,17H,5-8H2,1-4H3/t10-,11+,15+/m0/s1 |
Clé InChI |
LYFRYUAWUBLCKH-FIXISWKDSA-N |
SMILES isomérique |
C[C@H]1CCC[C@H]2[C@@]1(C=C(C(=O)C2)C(C)(C)O)C |
SMILES canonique |
CC1CCCC2C1(C=C(C(=O)C2)C(C)(C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



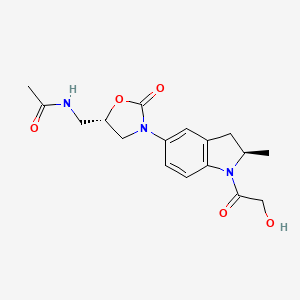
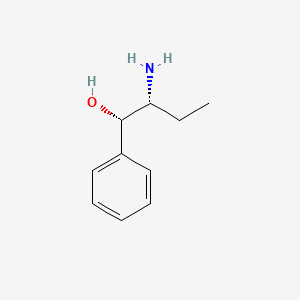
![Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B12780584.png)
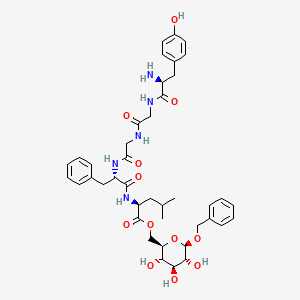
![Sodium;2-[2-[bis[2-(2-hydroxyethoxy)ethyl]amino]ethoxy]ethanol;4-[[1-hydroxy-6-[(7-hydroxy-6-phenyldiazenyl-5-sulfonaphthalen-2-yl)carbamoylamino]-3-sulfonaphthalen-2-yl]diazenyl]benzoic acid](/img/structure/B12780589.png)
